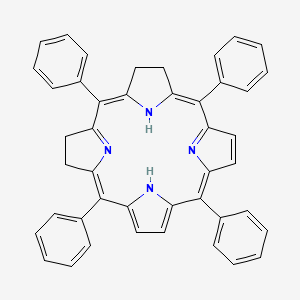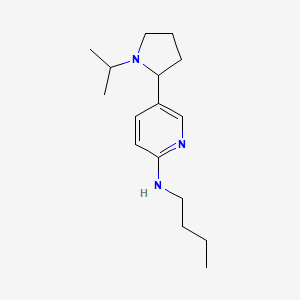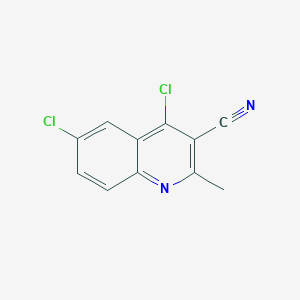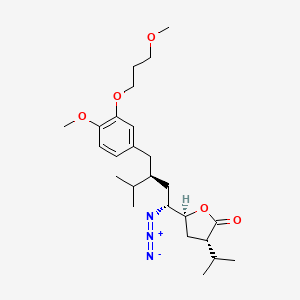
5,10,15,20-Tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10,15,20-Tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin: is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme and chlorophyll These compounds are characterized by their large, aromatic macrocycle structure, which is composed of four pyrrole subunits interconnected via methine bridges
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin typically involves the condensation of pyrrole with benzaldehyde under acidic conditions. This reaction forms the porphyrin macrocycle, which can then be reduced to the hexahydro form. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Catalyst: Acidic catalysts such as trifluoroacetic acid
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants
Purification: Techniques such as column chromatography or recrystallization to purify the final product
Quality Control: Ensuring the product meets the required purity standards through analytical techniques like NMR and mass spectrometry
Analyse Des Réactions Chimiques
Types of Reactions: 5,10,15,20-Tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding porphyrin or other oxidized derivatives
Reduction: Further reduction to more saturated derivatives
Substitution: Electrophilic substitution reactions on the phenyl rings
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or potassium permanganate
Reduction: Reagents like sodium borohydride or lithium aluminum hydride
Substitution: Conditions involving electrophiles such as bromine or nitronium ions
Major Products:
Oxidation Products: Porphyrin derivatives with varying degrees of oxidation
Reduction Products: More saturated porphyrin derivatives
Substitution Products: Phenyl-substituted porphyrin derivatives
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a catalyst in various organic reactions due to its ability to stabilize transition states
Sensing: Employed in chemical sensors for detecting metal ions and other analytes
Biology:
Photodynamic Therapy: Investigated for use in photodynamic therapy (PDT) for cancer treatment due to its ability to generate reactive oxygen species upon light activation
Medicine:
Drug Delivery: Explored as a carrier for drug delivery systems, leveraging its ability to encapsulate therapeutic agents
Industry:
Dyes and Pigments: Utilized in the production of dyes and pigments due to its intense coloration and stability
Photovoltaics: Applied in the development of organic photovoltaic cells for solar energy conversion
Mécanisme D'action
The mechanism of action of 5,10,15,20-Tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin involves its interaction with molecular targets through its macrocyclic structure. The compound can:
Bind Metal Ions: Form stable complexes with metal ions, which can be crucial in catalytic and sensing applications
Generate Reactive Oxygen Species: Upon light activation, it can produce reactive oxygen species, which are useful in photodynamic therapy
Interact with Biomolecules: Its structure allows it to interact with various biomolecules, influencing biological pathways and processes
Comparaison Avec Des Composés Similaires
5,10,15,20-Tetraphenylporphyrin: A closely related compound with similar applications but without the hexahydro modification
2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetraphenylporphyrin: A fluorinated derivative with enhanced stability and different electronic properties
2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetraphenylporphyrin: A brominated derivative with unique reactivity
Uniqueness: 5,10,15,20-Tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin is unique due to its hexahydro modification, which can influence its chemical reactivity and physical properties. This modification can enhance its solubility, stability, and potential for specific applications compared to its non-hydrogenated counterparts.
Propriétés
Formule moléculaire |
C44H34N4 |
|---|---|
Poids moléculaire |
618.8 g/mol |
Nom IUPAC |
5,10,15,20-tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin |
InChI |
InChI=1S/C44H34N4/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36/h1-24,45,48H,25-28H2 |
Clé InChI |
KHJIDXMQQADDBX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5CCC(=N5)C(=C1N2)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C=C3)C9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one](/img/structure/B11825998.png)

![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(3-azidopropylimino)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B11826007.png)

![Butyl({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11826013.png)
![(2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11826025.png)

![{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11826047.png)


![3a,4,5,9b-tetrahydro-1H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B11826060.png)



